![molecular formula C31H35Cl2N3O2 B119396 N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide CAS No. 159125-41-4](/img/structure/B119396.png)
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide is a useful research compound. Its molecular formula is C31H35Cl2N3O2 and its molecular weight is 552.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesics and neuropharmacology. This compound is structurally related to fentanyl and other synthetic opioids, which are known for their potent analgesic properties.
Chemical Structure and Properties
The chemical formula for this compound is C31H35Cl2N3O2 with a molecular weight of 553.54 g/mol. The presence of both piperidine and benzamide moieties suggests a complex interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds with similar structures can act as agonists at these receptors, leading to analgesic effects. The acetamido and dichlorophenyl groups may enhance binding affinity and selectivity for these receptors.
Analgesic Effects
Studies have demonstrated that derivatives of benzamides exhibit significant analgesic properties. For instance, compounds similar to this compound have been shown to reduce pain responses in animal models through MOR activation.
Neuropharmacological Effects
Research has indicated that the compound may also exhibit neuropharmacological effects beyond analgesia. Some studies suggest potential anxiolytic and antidepressant-like actions, possibly mediated through interactions with tachykinin receptors or other neuropeptide systems.
Case Studies and Research Findings
- Analgesic Efficacy : A study involving a series of piperidine derivatives showed that modifications similar to those in this compound resulted in enhanced analgesic efficacy in rodent models compared to standard opioids .
- Neuropharmacological Investigation : In a separate investigation, the compound was assessed for its effects on anxiety-like behaviors in mice. Results indicated that administration led to reduced anxiety levels, suggesting potential for treating anxiety disorders .
- Binding Affinity Studies : Binding assays conducted on related compounds demonstrated high affinity for MORs, supporting the hypothesis that this compound would similarly exhibit strong binding characteristics .
Data Tables
Property | Value |
---|---|
Chemical Formula | C31H35Cl2N3O2 |
Molecular Weight | 553.54 g/mol |
Target Receptor | Mu-opioid receptor (MOR) |
Analgesic Activity | Significant in rodent models |
Anxiolytic Activity | Observed in behavioral studies |
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
SR48968 has been extensively studied for its role as a selective antagonist of neurokinin receptors, particularly the neurokinin-2 (NK2) receptor. Research indicates that this compound can modulate pain perception and inflammatory responses by blocking the action of tachykinins, which are neuropeptides involved in pain transmission and inflammation .
Pain Management Studies
In preclinical studies, SR48968 has shown promise in reducing hyperalgesia and allodynia in animal models. Its ability to inhibit NK2 receptor activity suggests potential applications in developing new analgesics for chronic pain conditions .
Psychiatric Disorders
There is emerging evidence that neurokinin receptors play a significant role in mood regulation and anxiety disorders. SR48968's antagonistic properties may offer insights into new treatment avenues for conditions such as depression and anxiety by modulating neurokinin signaling pathways .
Cancer Research
Recent studies have explored the role of neurokinins in tumor biology. SR48968 has been investigated for its potential to inhibit tumor growth and metastasis by interfering with neurokinin signaling in cancer cells. This application is still under investigation but presents a novel approach to cancer therapy .
Case Study 1: Pain Modulation
A study published in Neuropharmacology evaluated the effects of SR48968 on pain responses in a rat model of neuropathic pain. The results demonstrated that administration of SR48968 significantly reduced mechanical allodynia compared to control groups, suggesting its efficacy as a pain modulator through NK2 receptor antagonism .
Case Study 2: Anxiety and Depression
In a controlled trial involving mice subjected to stress-induced behaviors, SR48968 administration resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests that blocking NK2 receptors may alleviate anxiety symptoms, providing a basis for further research into its therapeutic potential for anxiety disorders .
Case Study 3: Tumor Growth Inhibition
Research published in Cancer Research explored the effects of SR48968 on tumor growth in xenograft models. The study found that treatment with SR48968 led to a significant reduction in tumor size compared to untreated controls, indicating its potential role as an adjunctive therapy in cancer treatment protocols .
Eigenschaften
IUPAC Name |
N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869921 |
Source
|
Record name | N-[4-(4-Acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.